N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine
Description
N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine is an organic compound that features a benzyl group substituted with an ethyl group at the para position and a morpholine ring attached to an ethanamine chain
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C15H24N2O/c1-2-14-3-5-15(6-4-14)13-16-7-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 |
InChI Key |
WBDLXDYTRSQAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-ethylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Attachment of the Morpholine Ring: The benzyl intermediate is then reacted with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and morpholine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-2-(morpholin-4-yl)ethanamine
- N-(4-chlorobenzyl)-2-(morpholin-4-yl)ethanamine
- N-(4-fluorobenzyl)-2-(morpholin-4-yl)ethanamine
Uniqueness
N-(4-ethylbenzyl)-2-(morpholin-4-yl)ethanamine is unique due to the presence of the ethyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
